N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide
Overview
Description
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide is a member of isoquinolines and a sulfonamide.
Scientific Research Applications
Neuroprotection and Neuronal Apoptosis
- Neuroprotective Effects: Isoquinolinesulfonamides, including N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide, demonstrate neuroprotective effects. They prevent apoptosis in neurons triggered by various stressors, suggesting their potential in developing novel neuroprotective drugs (Cagnoli, Atabay, & Manev, 1996).
Inhibition of Protein Kinases
- Cyclic Nucleotide-Dependent Protein Kinases: These compounds are potent inhibitors of cyclic nucleotide-dependent protein kinases, including cAMP-dependent, cGMP-dependent, and protein kinase C (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
- Effect on Drug-Resistant Cells: They have differential effects on drug-resistant cells, potentially due to their impact on protein kinase-mediated pathways (Ido et al., 1991).
Structural Studies and Drug Design
- Structural Analysis for Drug Design: Crystal structures of catalytic subunits of protein kinases in complex with isoquinolinesulfonamides, including this compound, have been determined. These provide insights for structure-based drug design (Engh et al., 1996).
Interaction with Protein Kinases
- Binding to Active Site: The compound specifically binds to the active site of cAMP-dependent protein kinase, indicating its potent and selective inhibitory action (Hagiwara, Inagaki, & Hidaka, 1987).
Vasodilatory Activity
- Potential in Cardiovascular Therapy: Certain derivatives of this compound show vasodilatory action, which may have implications in cardiovascular therapeutics (Morikawa, Sone, & Asano, 1989).
Regulation of Serotonin Synthesis
- Involvement in Serotonin Synthesis: The compound may play a role in the regulation of serotonin synthesis in the brain, indicating its potential impact on neuropsychiatric disorders (Stenfors & Ross, 2002).
Selectivity for Human Receptors
- Human vs. Rat Receptor Selectivity: These compounds exhibit high selectivity for human P2X7 nucleotide receptors compared to rat receptors, providing insights for drug development targeting human receptors (Humphreys et al., 1998).
Neurite Outgrowth
- Inhibition of Neurite Outgrowth: The inhibitor selectively acts against cyclic AMP-dependent protein kinase, influencing neurite outgrowth in certain cell types (Chijiwa et al., 1990).
Pharmacological Studies
- No Impact on Cyclic Nucleotide-Dependent Relaxation: H-8, a derivative of this compound, does not affect cyclic AMP- or cyclic GMP-mediated relaxation in blood vessels, indicating its limited utility in studying such relaxations (Daugirdas et al., 1991).
Selective Inhibition of Enzymes
- Selective Inhibition of Casein Kinase I: Some derivatives selectively inhibit casein kinase I, important for understanding enzyme-mediated biological processes (Chijiwa, Hagiwara, & Hidaka, 1989).
Gastrointestinal Effects
- Influence on Gastrointestinal Pathogens: Isoquinolinesulfonamides affect fluid accumulation in the gastrointestinal tract caused by certain pathogens, suggesting their potential role in treating enterotoxin-induced conditions (Hirayama, Ito, & Takeda, 1989).
Impact on Phosphatidylcholine Biosynthesis
- Influence on Cellular Biosynthesis: The compound interferes with the incorporation of choline into phosphatidylcholine in specific cell lines (Geilen et al., 1992).
Cytotoxic Isoquinolinequinones
- Cytotoxic Properties: Isoquinolinequinones, similar in structure to this compound, exhibit cytotoxicity against various cancer cell lines, indicating their potential in cancer therapeutics (Hawas et al., 2009).
Gene Expression and Drug Resistance
- Impact on Drug Resistance: Isoquinolinesulfonamide derivatives can influence drug resistance mechanisms, including the expression of multidrug resistance genes (Kim et al., 1993).
Interaction with Carbonic Anhydrase
- Binding to Carbonic Anhydrase: Isoquinolinesulfonamides bind to human carbonic anhydrases, providing insights into the structural basis for their interaction and potential therapeutic applications (Mader et al., 2011).
Influence on Tumor Progression
- Effects on Tumor Cells: These compounds can impact the progression of certain types of cancers, such as Lewis lung carcinoma, suggesting their role in cancer therapy (Blaya et al., 1998).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to interact with a variety of targets, including various receptors and enzymes .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to receptors, inhibiting enzyme activity, or modulating cellular signaling pathways .
Biochemical Pathways
Related compounds have been found to influence a variety of pathways, including those involved in amino acid biosynthesis and nitrogen assimilation .
Pharmacokinetics
Related compounds have been found to exhibit various pharmacokinetic properties, such as extensive first-pass metabolism .
Result of Action
Related compounds have been found to exert a variety of effects, including influencing cell differentiation and primary metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the environmental neurotoxin β-N-methylamino-L-alanine (BMAA) is considered an important environmental factor in the occurrence of some neurodegenerative diseases .
Biochemical Analysis
Biochemical Properties
N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide plays a crucial role in biochemical reactions by inhibiting protein kinases. It interacts with enzymes such as PKA, protein kinase G (PKG), and other cyclic nucleotide-dependent kinases. The compound binds to the ATP-binding site of these enzymes, preventing the transfer of phosphate groups to target proteins. This inhibition disrupts the phosphorylation process, which is essential for regulating various cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound inhibits PKA, leading to altered phosphorylation states of key signaling proteins. This inhibition affects downstream signaling pathways, such as the cAMP-dependent pathway, which plays a vital role in regulating cell growth, differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the ATP-binding site of protein kinases. This binding inhibits the enzyme’s activity by preventing ATP from accessing the active site. As a result, the transfer of phosphate groups to target proteins is blocked, leading to altered phosphorylation states and disrupted cellular signaling. The compound’s interaction with PKA and other kinases is reversible, allowing for precise control over kinase activity in experimental settings .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to the compound can lead to sustained inhibition of kinase activity, resulting in prolonged alterations in cellular signaling and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits kinase activity without causing significant adverse effects. At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range produces optimal inhibition of kinase activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with protein kinases. The compound affects metabolic flux by altering the phosphorylation states of key metabolic enzymes. This modulation can lead to changes in metabolite levels and overall cellular metabolism. The compound’s interaction with cofactors such as ATP is essential for its inhibitory activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, it may localize to specific compartments or organelles, depending on its interactions with binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular cellular compartments through targeting signals or post-translational modifications. Its localization to specific organelles, such as the nucleus or mitochondria, can influence its inhibitory activity and impact on cellular processes .
Properties
IUPAC Name |
N-[2-(methylamino)ethyl]isoquinoline-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-13-7-8-15-18(16,17)12-4-2-3-10-9-14-6-5-11(10)12/h2-6,9,13,15H,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWUXKNZVMEPPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233454 | |
Record name | N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-11-5 | |
Record name | N-[2-(Methylamino)ethyl]-5-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84478-11-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-(Methylamino)ethyl)-5-isoquinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2-(METHYLAMINO)ETHYL)ISOQUINOLINE-5-SULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX277E49WT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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